![molecular formula C13H13ClN2O5 B14598564 Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole CAS No. 61292-18-0](/img/structure/B14598564.png)
Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole is a compound that combines the properties of perchloric acid and an imidazole derivative. Perchloric acid is a strong mineral acid with the formula HClO4, known for its powerful oxidizing properties when heated. The imidazole derivative, 1-[(4-prop-2-ynoxyphenyl)methyl]imidazole, is a heterocyclic compound containing nitrogen, which is often used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-prop-2-ynoxyphenyl)methyl]imidazole typically involves the reaction of 4-(prop-2-yn-1-yloxy)benzaldehyde with an imidazole derivative under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of perchloric acid involves the treatment of sodium perchlorate with hydrochloric acid, resulting in the precipitation of sodium chloride and the formation of perchloric acid. The concentrated acid can be purified by distillation .
Chemical Reactions Analysis
Types of Reactions
1-[(4-prop-2-ynoxyphenyl)methyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, 1-[(4-prop-2-ynoxyphenyl)methyl]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
Medicine
In medicine, derivatives of imidazole are known for their antimicrobial and antifungal properties. 1-[(4-prop-2-ynoxyphenyl)methyl]imidazole may have similar applications, although specific studies are needed to confirm its efficacy .
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 1-[(4-prop-2-ynoxyphenyl)methyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other interactions that modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-[(4-methoxyphenyl)methyl]imidazole: Similar in structure but with a methoxy group instead of a prop-2-ynoxy group.
1-[(4-ethoxyphenyl)methyl]imidazole: Contains an ethoxy group, leading to different chemical properties.
1-[(4-butoxyphenyl)methyl]imidazole: Features a butoxy group, affecting its reactivity and applications.
Uniqueness
1-[(4-prop-2-ynoxyphenyl)methyl]imidazole is unique due to the presence of the prop-2-ynoxy group, which imparts specific reactivity and allows for unique chemical transformations. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
61292-18-0 |
|---|---|
Molecular Formula |
C13H13ClN2O5 |
Molecular Weight |
312.70 g/mol |
IUPAC Name |
perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole |
InChI |
InChI=1S/C13H12N2O.ClHO4/c1-2-9-16-13-5-3-12(4-6-13)10-15-8-7-14-11-15;2-1(3,4)5/h1,3-8,11H,9-10H2;(H,2,3,4,5) |
InChI Key |
HYPIBJCCYIQSRV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CN2C=CN=C2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


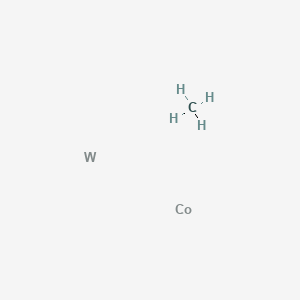
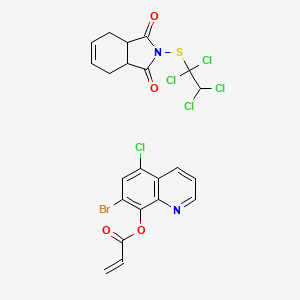
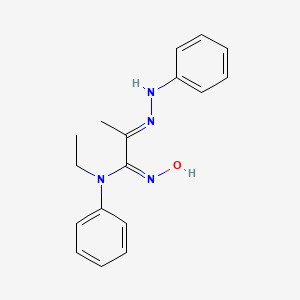
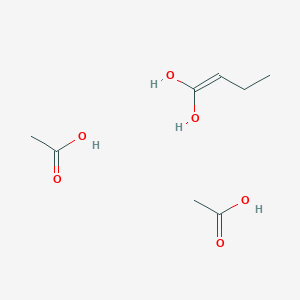
![4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate](/img/structure/B14598503.png)
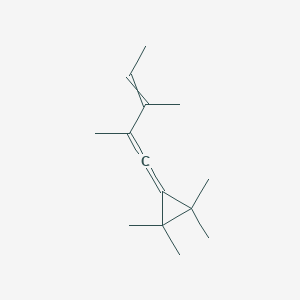
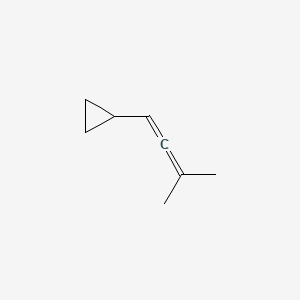
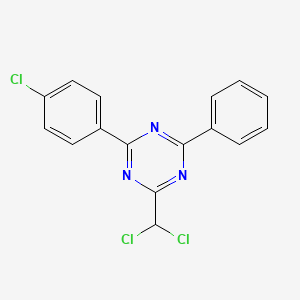
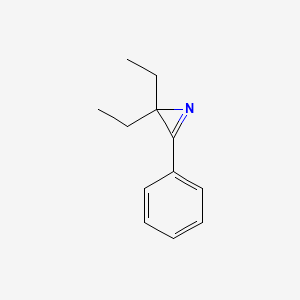

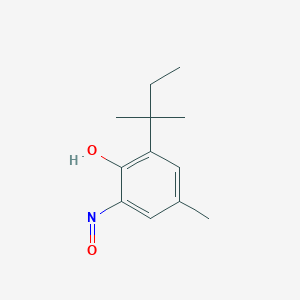
![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)
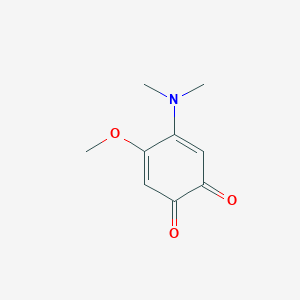
![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
